An In-depth Technical Guide to the Basic Properties of 4-(3-Thienyl)-2-pyrimidinamine
An In-depth Technical Guide to the Basic Properties of 4-(3-Thienyl)-2-pyrimidinamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-(3-Thienyl)-2-pyrimidinamine is a heterocyclic organic compound belonging to the thienopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its structural analogy to native purines, allowing for interaction with a wide array of biological targets.[1][2] Thienopyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various protein kinases implicated in diseases such as cancer.[2] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-(3-Thienyl)-2-pyrimidinamine, detailed experimental protocols for its synthesis and purification, and an analysis of its potential biological activities with a focus on relevant signaling pathways.
Chemical and Physical Properties
The basic physicochemical properties of 4-(3-Thienyl)-2-pyrimidinamine are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.
| Property | Value | Source(s) |
| IUPAC Name | 4-(Thiophen-3-yl)pyrimidin-2-amine | [3] |
| Synonyms | 2-Amino-4-(thien-3-yl)pyrimidine | [4] |
| CAS Number | 206564-03-6 | [2][3] |
| Molecular Formula | C₈H₇N₃S | [3][4] |
| Molecular Weight | 177.23 g/mol | [2][4] |
| Melting Point | 222-224 °C | [4] |
| Boiling Point | 358.3±32.0 °C (Predicted for isomer) | [5] |
| Appearance | Not explicitly stated; related compounds are off-white needles or yellow powder. | [6] |
| Purity | ≥95% (Commercially available) | [3] |
| Hazard Codes | Xi (Irritant) |
Synthesis and Purification
The synthesis of 4-(3-thienyl)-2-pyrimidinamine can be achieved through several synthetic routes common for this class of compounds. One of the most efficient and widely used methods is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a halogenated pyrimidine with a thienylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established methods for the synthesis of aryl-substituted pyrimidines.[7][8]
Materials:
-
2-Amino-4-chloropyrimidine
-
Thiophene-3-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add 2-amino-4-chloropyrimidine (1.0 eq), thiophene-3-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.005 eq, 0.5 mol%).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Add degassed 1,4-dioxane and water in a 2:1 ratio (e.g., 4 mL dioxane, 2 mL water per 0.5 mmol of the starting pyrimidine).
-
The reaction mixture is then subjected to microwave irradiation at 100°C for 15-30 minutes, or alternatively, heated to reflux at 80-100°C for 4-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).[7]
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification Protocol: Recrystallization
Purification of the crude 4-(3-thienyl)-2-pyrimidinamine can be effectively achieved by recrystallization.
Procedure:
-
The crude product is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when heated. For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, a diffusion crystallization method can be employed.[9]
-
Standard Recrystallization: Solvents such as ethanol, methanol, or ethanol/water mixtures can be tested.[10][11] The crude solid is dissolved in the minimum volume of boiling solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Diffusion Crystallization (for DMF/DMSO soluble compounds): Dissolve the crude product in a small volume of DMF. Place this solution in a larger vessel containing an anti-solvent in which the product is insoluble (e.g., dichloromethane, diethyl ether, or pentane). Seal the vessel and allow the anti-solvent vapor to slowly diffuse into the DMF solution, causing the product to crystallize over time.[9]
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Biological Activity and Mechanism of Action
Thienopyrimidine derivatives are recognized as a versatile scaffold in drug discovery, particularly as kinase inhibitors.[2] The structural similarity to purines allows them to compete with ATP for the binding pocket of various kinases, thereby inhibiting their activity.[1]
While specific biological targets for 4-(3-thienyl)-2-pyrimidinamine are not extensively documented in the public domain, the thieno[2,3-d]pyrimidine and related scaffolds have been shown to potently inhibit several key kinases involved in cancer progression. A primary target for this class of compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels required for tumor growth and metastasis.[1][12][13][14][15]
Inhibition of VEGFR-2 by thienopyrimidine derivatives blocks the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and ultimately, the inhibition of angiogenesis. Several studies have reported the design and synthesis of thienopyrimidine derivatives as potent VEGFR-2 inhibitors with IC₅₀ values in the nanomolar to low micromolar range.[12][14][15]
Other reported targets for thienopyrimidine scaffolds include:
-
Epidermal Growth Factor Receptor (EGFR): Some derivatives show dual inhibition of EGFR and VEGFR-2.[14]
-
Phosphoinositide 3-kinase (PI3K): This kinase is a central node in a signaling pathway that is frequently deregulated in various cancers.[10][16]
-
Microtubule Affinity-Regulating Kinase 4 (MARK4): Implicated in neurodegenerative diseases like Alzheimer's.[2]
-
QcrB (cytochrome bc1 oxidoreductase): A target for antimycobacterial activity in Mycobacterium tuberculosis.[2]
Signaling Pathway Analysis
Given the strong evidence for thienopyrimidine derivatives as VEGFR-2 inhibitors, the following diagram illustrates the canonical VEGFR-2 signaling pathway, which is a likely target for 4-(3-thienyl)-2-pyrimidinamine. Inhibition of VEGFR-2 at the cell surface would disrupt these downstream events.
Experimental Workflows
Visualizing the workflow for the synthesis and purification of 4-(3-thienyl)-2-pyrimidinamine provides a clear, step-by-step overview of the process.
Safety Information
Based on available data for 4-(3-thienyl)-2-pyrimidinamine and related pyrimidine compounds, standard laboratory safety precautions should be observed. The compound is classified as an irritant (Hazard Code: Xi). For related aminopyrimidines, GHS hazard statements may include warnings for being harmful or toxic if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[17] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
4-(3-Thienyl)-2-pyrimidinamine is a molecule of significant interest, belonging to a chemical class with proven potential in drug discovery. Its core properties, established synthetic routes, and likely biological targets, particularly protein kinases like VEGFR-2, make it a valuable scaffold for further investigation. This guide provides the foundational technical information required for researchers to handle, synthesize, and explore the therapeutic potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(3-Thienyl)-2-pyrimidinamine | 206564-03-6 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 4-(3-THIENYL)-2-PYRIMIDINAMINE [amp.chemicalbook.com]
- 5. 4-(pyrimidin-4-yl)thiophen-2-amine CAS#: 692891-75-1 [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-(Pyridin-3-yl)pyrimidin-2-amine | C9H8N4 | CID 12450582 - PubChem [pubchem.ncbi.nlm.nih.gov]
